4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide
Description
4-Chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to an amide linkage, with a substituted piperazine ring at the ortho position of the aromatic amine. This compound has been synthesized via multi-step organic reactions, including coupling of 4-chlorobenzoyl chloride with a substituted aniline precursor, followed by functionalization of the piperazine ring . Its structural uniqueness lies in the combination of a sulfonamide-modified piperazine and the chloro-substituted benzamide core, making it a candidate for diverse biological applications, including kinase inhibition or receptor modulation.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZIAVMCILNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chloro group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzamide: The final step involves coupling the piperazine derivative with benzamide under appropriate conditions, such as using a base like sodium hydride in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide derivatives, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.
Substituent Effects on the Piperazine Ring
- 4-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (): Replacing the methanesulfonyl group with a methyl group reduces the compound’s polarity. The molecular weight decreases from 329.82 g/mol (methyl) to an estimated higher value for the mesyl variant due to the sulfonyl group. This substitution may lower solubility in polar solvents but could enhance membrane permeability. No direct biological data are available for either compound, but piperazine methylation is often associated with dopamine receptor modulation .
- 4-Chloro-N-(2-chloro-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)phenyl)benzamide (8a) (): This derivative introduces an additional chloro substituent and a ketone-linked ethyl spacer. The mesyl group is retained, but the extended side chain increases molecular weight (ESI-MS m/z: 470.0 [M+H]+) and may sterically hinder target binding.
Core Benzamide Modifications
- 4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide (5) (): Replacing the piperazine moiety with a hydrazinecarbonyl group shifts the compound’s reactivity. These derivatives exhibit antiphospholipase A2 and antibacterial activities, with melting points >300°C (e.g., 4b: 335–340°C) due to strong intermolecular hydrogen bonding.
- 4-Chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7b) (): The oxadiazole ring introduces π-π stacking capability and metabolic stability.
Piperazine vs. Piperidine Derivatives
- Crystallographic data reveal a chair conformation for the piperidine ring and hydrogen-bonded chains involving water molecules. The target compound’s piperazine sulfonyl group would disrupt such packing, possibly altering bioavailability .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility : The piperazine ring’s substitution (methyl vs. mesyl) significantly alters solubility and target engagement. Mesyl groups enhance polarity, favoring aqueous environments but possibly reducing blood-brain barrier penetration compared to methyl derivatives .
- Synthetic Accessibility : High yields (~85%) in mesyl-piperazine synthesis indicate robust methodology, though purification challenges (e.g., column chromatography in ) may arise due to polar byproducts .
Biological Activity
4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 421.30 g/mol
This compound features a chloro group, a piperazine moiety, and a benzamide structure, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory responses by inhibiting cytokine production and signaling pathways associated with inflammation.
- Antitumor Activity : Preliminary data indicate that the compound may possess antitumor properties, particularly in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of the Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.
- Enzymatic Inhibition Studies : Research focusing on its enzymatic inhibition revealed that the compound effectively inhibits enzymes involved in lipid metabolism, which could have implications for metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
